

# Application Notes and Protocols: Synthesis of des-methyl-des-amino-pateamine A (DMDAPatA)

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## Compound of Interest

Compound Name: PatA protein

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## Introduction

Des-methyl-des-amino-pateamine A (DMDAPatA) is a structurally simplified and chemically stabilized synthetic analogue of the marine natural product Pateamine A.[1] Pateamine A, originally isolated from the sponge Mycale sp., exhibits potent cytotoxic, antiproliferative, and immunosuppressive activities.[1] DMDAPatA has demonstrated significant in vitro and in vivo anticancer activities, making it a promising candidate for further investigation in drug development.[1][2] This document provides detailed application notes and protocols for the total synthesis of DMDAPatA, based on a catalysis-driven approach. The described synthesis is notable for its efficiency and scalability.

## Synthetic Strategy Overview

The total synthesis of DMDAPatA is achieved through a convergent strategy, involving the preparation of two key fragments: a macrocyclic precursor and a side-chain, which are subsequently coupled. A key feature of this synthesis is the innovative use of an iron-catalyzed pyrone ring-opening/cross-coupling reaction to install the sensitive (Z,E)-dienoate moiety of the macrocycle.[3] The synthesis culminates in a Stille coupling reaction to attach the trienyl side chain, followed by deprotection to yield the final product.

## Data Presentation

**Table 1: Summary of Key Reaction Yields**

Step No.	Reaction	Product	Yield (%)
1	Gold-catalyzed cyclization	2-Pyrone intermediate	~85%
2	Iron-catalyzed pyrone ring opening/cross-coupling	Seco-acid	~75%
3	Macrolactonization	Macrocyclic core	~60%
4	Stille coupling	Coupled macrocycle	~70%
5	Global deprotection	DMDAPatA	~90%

Note: Yields are approximate and may vary based on experimental conditions and scale.

**Table 2: Spectroscopic Data for DMDAPatA**

Technique	Key Signals
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Characteristic peaks for vinyl protons of the dienoate and trienyl side chain, thiazole proton, and protons adjacent to stereocenters.
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Resonances corresponding to ester carbonyls, thiazole carbons, and olefinic carbons of the macrocycle and side chain.
HRMS (ESI)	Calculated and found m/z values for the protonated molecule [M+H] <sup>+</sup> , confirming the elemental composition.

## Experimental Protocols

### Key Experiment 1: Iron-Catalyzed Pyrone Ring Opening/Cross-Coupling

This protocol describes the formation of the seco-acid, a key precursor to the macrocyclic core of DMDAPatA.

Materials:

- 2-Pyrone intermediate
- Methylmagnesium bromide ( $\text{CH}_3\text{MgBr}$ ) in THF
- Iron(III) acetylacetonate ( $\text{Fe}(\text{acac})_3$ )
- Anhydrous tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Diethyl ether
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- A solution of the 2-pyrone intermediate in a mixture of anhydrous THF and DMF is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon.
- The solution is cooled to  $-20\text{ }^\circ\text{C}$  in a cryocooler.
- Iron(III) acetylacetonate ( $\text{Fe}(\text{acac})_3$ ) is added as a catalyst.
- Methylmagnesium bromide ( $\text{CH}_3\text{MgBr}$ ) solution is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at  $-20\text{ }^\circ\text{C}$ .
- The reaction is stirred at  $-20\text{ }^\circ\text{C}$  for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution.
- The mixture is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired seco-acid.

## Key Experiment 2: Stille Coupling for Side Chain Installation

This protocol details the coupling of the macrocyclic core with the trienylstannane side chain.

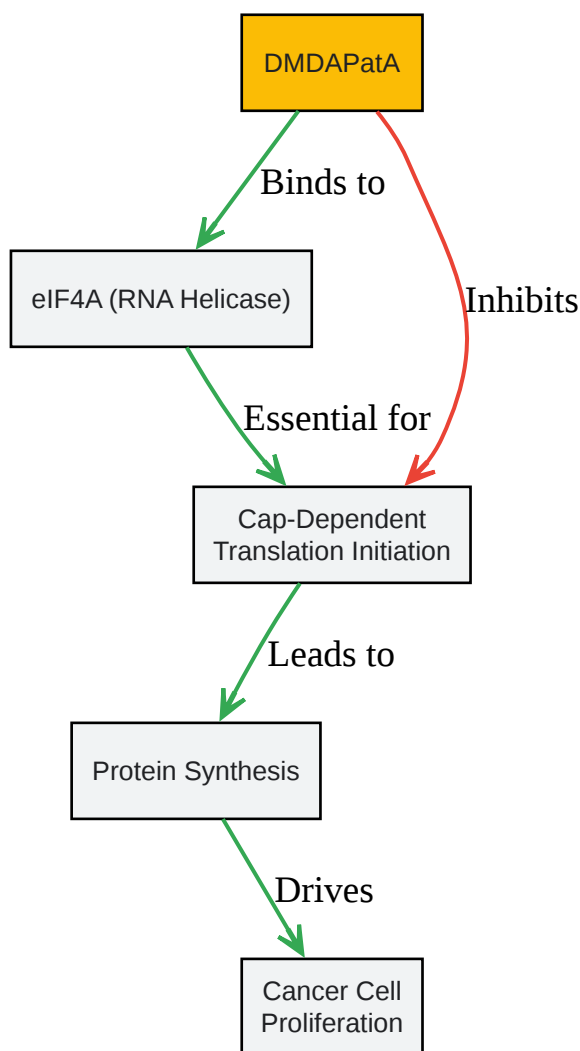
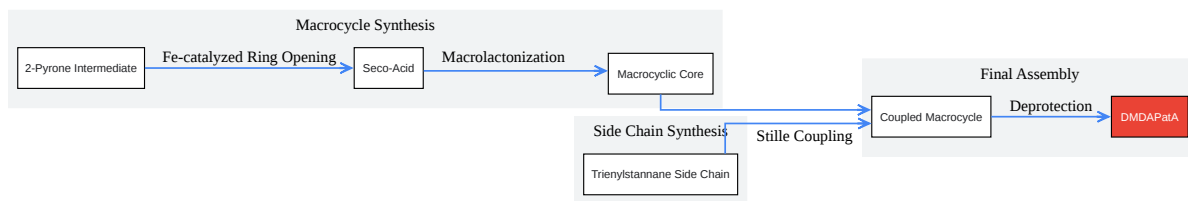
Materials:

- Macrocyclic core (as a vinyl halide or triflate)
- Trienylstannane side chain
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl acetate
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a solution of the macrocyclic core in anhydrous DMF in a flame-dried flask under argon are added the trienylstannane side chain, copper(I) iodide (CuI), and tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ).
- The reaction mixture is stirred at room temperature for 12 hours.
- The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the reaction is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) and brine.
- The organic layer is dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel to yield the coupled macrocycle.

## Visualizations



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